molecular formula C21H20N4O4 B2926577 ethyl 4-(2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamido)benzoate CAS No. 1251629-87-4

ethyl 4-(2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamido)benzoate

Cat. No. B2926577
CAS RN: 1251629-87-4
M. Wt: 392.415
InChI Key: WYKSJPKQTHDWJW-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamido)benzoate, also known as EMA-401, is a novel drug candidate that has been developed for the treatment of chronic pain. It is a small molecule that acts as a highly selective antagonist of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of pain signaling pathways. In

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives : Research has shown that derivatives of pyridines and pyrimidinones synthesized from citrazinic acid exhibited significant antibacterial and antifungal activities. These compounds were tested against various microbial strains and compared to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Anticancer and Anti-5-Lipoxygenase Agents

  • Novel Pyrazolopyrimidines Derivatives as Anticancer Agents : A study on the synthesis of pyrazolopyrimidines derivatives and their evaluation as anticancer and anti-5-lipoxygenase agents revealed that these compounds could potentially serve dual purposes in cancer therapy and inflammation management, showing cytotoxic effects against cancer cell lines and inhibitory effects on 5-lipoxygenase (Rahmouni et al., 2016).

Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

  • Potential Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase : Compounds designed as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in the nucleotide synthesis pathway, have been investigated for their potential as antitumor agents. These studies contribute to the development of novel chemotherapy agents with mechanisms of action based on enzyme inhibition (Gangjee et al., 2003).

Anti-Inflammatory Activity

  • Synthesis and Anti-inflammatory Activity of Heterocyclic Systems : A series of heterocyclic compounds fused with thiophene moieties, synthesized using citrazinic acid as a starting material, demonstrated good anti-inflammatory activity, comparable to Prednisolone®, highlighting their potential as anti-inflammatory drugs (Amr et al., 2007).

Spectral and Molecular Docking Analyses

  • Molecular Docking Studies on Ethyl 2-(5-Methyl-1,2,4-Triazolo[1,5-a]pyrimidin-7-yl)Pent-4-enoate : Spectral, DFT/B3LYP, and molecular docking analyses of a related compound provided insights into its binding affinity and interaction with biological targets, suggesting its potential as an inhibitor for cancer treatment (Sert et al., 2020).

properties

IUPAC Name

ethyl 4-[[2-(2-methyl-6-oxo-4-pyridin-2-ylpyrimidin-1-yl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-3-29-21(28)15-7-9-16(10-8-15)24-19(26)13-25-14(2)23-18(12-20(25)27)17-6-4-5-11-22-17/h4-12H,3,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKSJPKQTHDWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=NC(=CC2=O)C3=CC=CC=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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